
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine can be substituted with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives with higher oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecular architectures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Substitution: Nucleophiles like amines, thiols, and alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and complex molecular structures resulting from coupling reactions .
科学研究应用
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
作用机制
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. It can also modulate receptor activity by binding to specific sites and altering receptor conformation and signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1,5-naphthyridine: Similar structure but with different nitrogen atom positioning, leading to distinct reactivity and biological activity.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine: Another brominated naphthyridine with bromine at a different position, resulting in different chemical properties.
1,2,3,4-Tetrahydro-2,7-naphthyridine: A structural isomer with variations in nitrogen atom placement and reactivity.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific bromination pattern, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, reduction, and coupling reactions makes it a versatile compound in synthetic chemistry.
属性
分子式 |
C8H9BrN2 |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
7-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2 |
InChI 键 |
QWJDMMVZUJCVAA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CN=C(C=C2NC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


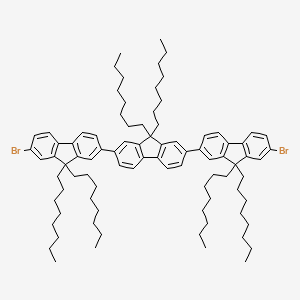
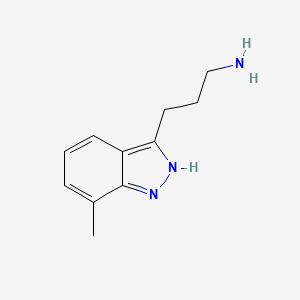
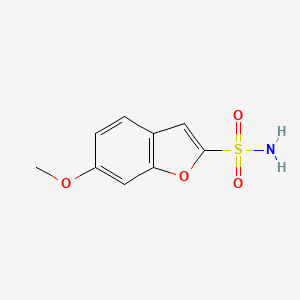

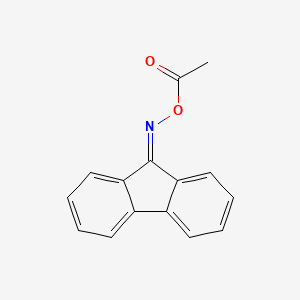
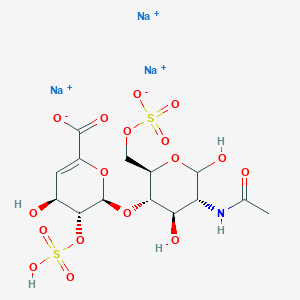
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
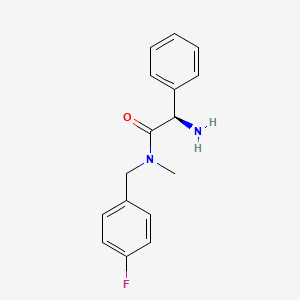
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
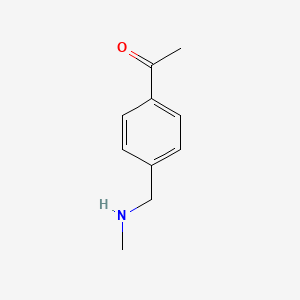
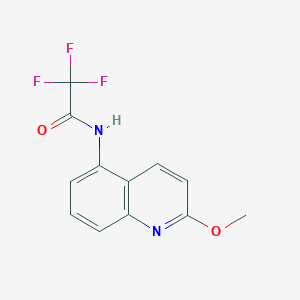
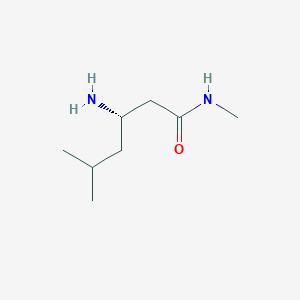
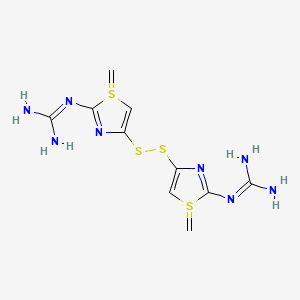
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
